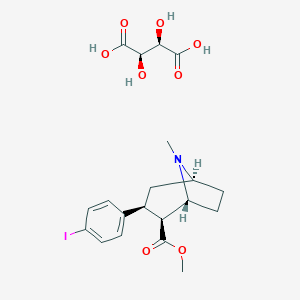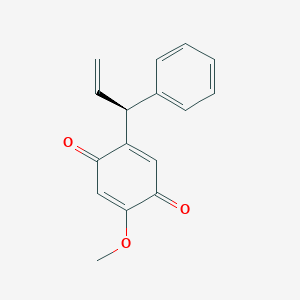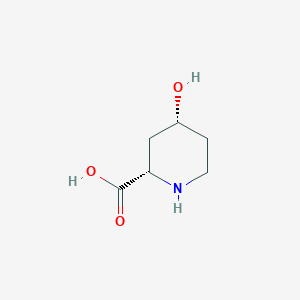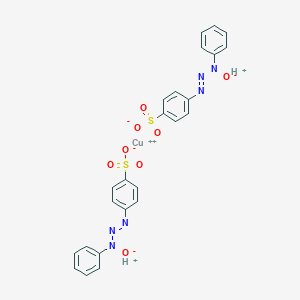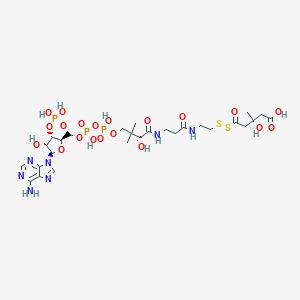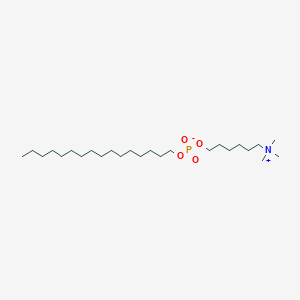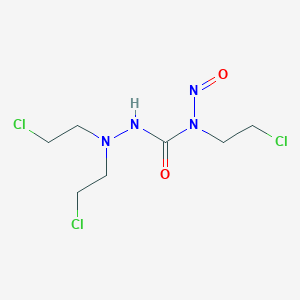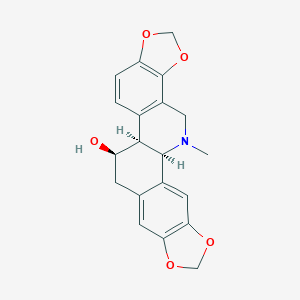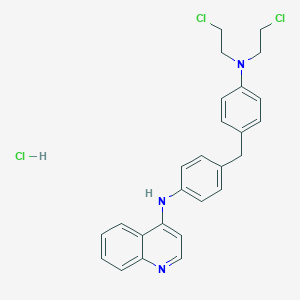
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)methyl)phenyl)-4-quinolinamine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)methyl)phenyl)-4-quinolinamine monohydrochloride, commonly known as Quinacrine, is a synthetic compound that has been used in various scientific research applications. It was first synthesized in 1930 and has since been used in a variety of biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of Quinacrine is not fully understood, but it is believed to work by intercalating into DNA and RNA, thereby interfering with their replication and transcription. It has also been shown to inhibit the activity of certain enzymes involved in DNA repair and replication.
Effets Biochimiques Et Physiologiques
Quinacrine has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune system function. It has also been shown to have anti-inflammatory properties and to inhibit the production of certain cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Quinacrine in lab experiments is its fluorescent properties, which make it useful as a probe for DNA, RNA, and proteins. It is also relatively easy to synthesize and purify. However, Quinacrine has some limitations, including its potential toxicity and the fact that it can intercalate into both normal and cancerous cells, making it difficult to target specific cells.
Orientations Futures
There are several potential future directions for research involving Quinacrine. One area of interest is its potential use in cancer treatment, particularly in combination with other drugs. Another area of research is its potential use as an immunomodulatory agent, particularly in the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of Quinacrine and its potential side effects.
Méthodes De Synthèse
The synthesis of Quinacrine involves the condensation of 4-aminobenzyl alcohol with 4-(bis(2-chloroethyl)amino)benzaldehyde, followed by the addition of 4-chloroaniline and quinoline. The resulting product is then purified and converted into the monohydrochloride salt form.
Applications De Recherche Scientifique
Quinacrine has been used in various scientific research applications, including as a fluorescent probe for DNA, RNA, and proteins. It has also been used as an antimalarial drug and a treatment for certain autoimmune diseases. In addition, Quinacrine has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
Propriétés
Numéro CAS |
133041-54-0 |
|---|---|
Nom du produit |
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)methyl)phenyl)-4-quinolinamine monohydrochloride |
Formule moléculaire |
C26H26Cl3N3 |
Poids moléculaire |
486.9 g/mol |
Nom IUPAC |
N-[4-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]phenyl]quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C26H25Cl2N3.ClH/c27-14-17-31(18-15-28)23-11-7-21(8-12-23)19-20-5-9-22(10-6-20)30-26-13-16-29-25-4-2-1-3-24(25)26;/h1-13,16H,14-15,17-19H2,(H,29,30);1H |
Clé InChI |
RLFGZCRMNDFORQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)CC4=CC=C(C=C4)N(CCCl)CCCl.Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)CC4=CC=C(C=C4)N(CCCl)CCCl.Cl |
Autres numéros CAS |
133041-54-0 |
Synonymes |
N-[4-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]phenyl]quinolin-4-amin e hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



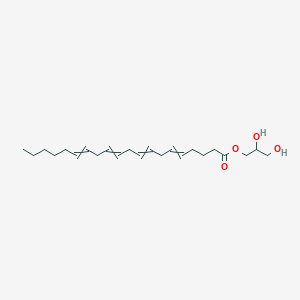
![(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one](/img/structure/B161804.png)
![3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B161808.png)

